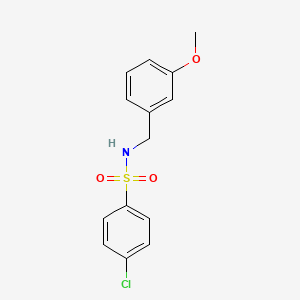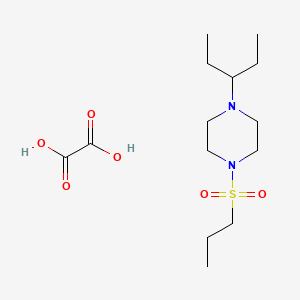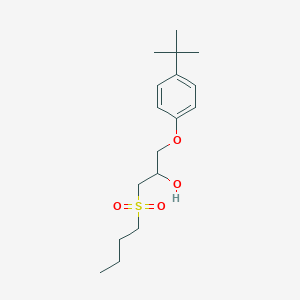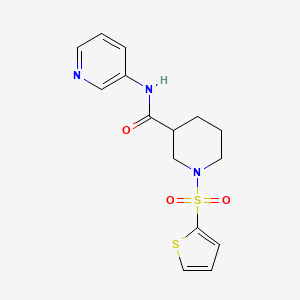![molecular formula C24H26N2O4S B6067160 (3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067160.png)
(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as GSK-J4, and it is a potent inhibitor of the histone demethylase enzyme JMJD3.
作用機序
The mechanism of action of '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' involves the inhibition of the histone demethylase enzyme JMJD3. This enzyme plays a crucial role in the regulation of gene expression, and its inhibition can lead to changes in gene expression. The inhibition of JMJD3 by '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' can lead to the suppression of cancer cell growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. Additionally, it can protect the brain from damage caused by oxidative stress by reducing the production of reactive oxygen species.
実験室実験の利点と制限
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' has several advantages for lab experiments. It is a potent inhibitor of the histone demethylase enzyme JMJD3, making it a valuable tool for studying the role of this enzyme in various biological processes. It also has anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for studying various diseases and conditions. However, there are some limitations to using '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' in lab experiments. It can be toxic to cells at high concentrations, and its effects on other enzymes and biological processes are not well understood.
将来の方向性
There are several future directions for research on '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone'. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to study its effects on other enzymes and biological processes to gain a better understanding of its mechanism of action. Additionally, the development of more potent and selective inhibitors of JMJD3 could lead to the development of new therapies for various diseases and conditions.
合成法
The synthesis of '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' involves several steps. The first step involves the reaction of 3-isopropoxybenzaldehyde with piperidine in the presence of acetic acid to form 3-isopropoxyphenylpiperidin-3-ylmethanol. The second step involves the reaction of 3-isopropoxyphenylpiperidin-3-ylmethanol with 8-quinolinesulfonyl chloride in the presence of triethylamine to form '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol. The final step involves the oxidation of '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanol with potassium permanganate to form '(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone'.
科学的研究の応用
'(3-isopropoxyphenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone' has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. It also has anti-inflammatory properties and can reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties and can protect the brain from damage caused by various factors such as oxidative stress.
特性
IUPAC Name |
(3-propan-2-yloxyphenyl)-(1-quinolin-8-ylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17(2)30-21-11-3-8-19(15-21)24(27)20-10-6-14-26(16-20)31(28,29)22-12-4-7-18-9-5-13-25-23(18)22/h3-5,7-9,11-13,15,17,20H,6,10,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNUXKGNVMTABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(1,3-benzoxazol-2-yl)phenoxy]-5-nitrophthalonitrile](/img/structure/B6067078.png)
![3-[amino(4-phenyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6067079.png)
![N'-[2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B6067081.png)


![2-(4-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6067107.png)
![1-[1-(3-ethynylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6067117.png)
![1-(4-fluorobenzyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine hydrochloride](/img/structure/B6067125.png)

![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6067135.png)
![2-{[2-(3-bromophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6067143.png)
![ethyl N-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-N-methylglycinate](/img/structure/B6067148.png)
